Comprehensive Technical Guide on 16-O-Methyl-14,15-didehydroisovincanol: Structure, Biosynthesis, and Pharmacological Potential
Comprehensive Technical Guide on 16-O-Methyl-14,15-didehydroisovincanol: Structure, Biosynthesis, and Pharmacological Potential
Executive Summary
16-O-Methyl-14,15-didehydroisovincanol (frequently referred to in literature as O-methyl-Δ14-vincanol ) is a complex monoterpenoid indole alkaloid characterized by its pentacyclic eburnamine-type scaffold[1]. Isolated primarily from the medicinal plants of the Melodinus genus (Apocynaceae family), this compound represents a critical node in the study of plant-derived cytotoxic agents[2]. This whitepaper synthesizes the structural chemistry, biosynthetic origins, isolation protocols, and pharmacological mechanisms of 16-O-Methyl-14,15-didehydroisovincanol, providing a foundational resource for drug development professionals and phytochemists.
Chemical Identity and Structural Architecture
16-O-Methyl-14,15-didehydroisovincanol belongs to the eburnamine/vincamine subclass of monoterpenoid indole alkaloids[3]. The defining feature of this molecule is its highly rigid, pentacyclic core, which is formed through the complex cyclization of an indole moiety with a rearranged iridoid monoterpene precursor.
The structural causality of its chemical behavior lies in two specific modifications:
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The Δ14 Double Bond (14,15-didehydro): The unsaturation between C14 and C15 introduces a degree of planar rigidity to the D-ring of the eburnamine skeleton. This planarity is often correlated with enhanced intercalation or binding affinity to planar cellular targets, such as DNA or hydrophobic enzymatic pockets.
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The C16 Methoxy Group (16-O-Methyl): The substitution of a hydroxyl group with a methoxy group at the C16 position increases the molecule's lipophilicity. This modification enhances cellular membrane permeability, a critical pharmacokinetic parameter for central nervous system (CNS) penetration and intracellular target engagement[4].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Eburnamenine, 17,18-didehydro-14,15-dihydro-14-methoxy-, (3α,14β,16α)- |
| Common Synonyms | O-methyl-Δ14-vincanol; 16-O-Methyl-14,15-didehydroisovincal |
| CAS Registry Number | 112237-71-5 |
| Molecular Formula | C₂₀H₂₄N₂O |
| Molecular Weight | 308.43 g/mol |
| Chemical Class | Monoterpenoid Indole Alkaloid (Eburnamine-type) |
| Solubility Profile | Soluble in Methanol, Chloroform, DMSO; Insoluble in Water |
Data aggregated from standardized chemical databases and phytochemical isolation reports[1],[5].
Biosynthetic Origins and Phytochemical Sources
The Melodinus genus, particularly Melodinus yunnanensis and Melodinus tenuicaudatus, is a prolific producer of structurally diverse indole and quinoline alkaloids[4],[6]. In traditional folk medicine, these plants have been utilized for treating meningitis, rheumatic heart diseases, and various inflammatory conditions[6].
The biosynthesis of 16-O-Methyl-14,15-didehydroisovincanol follows the classical monoterpenoid indole alkaloid pathway. The process is initiated by the enzyme strictosidine synthase, which catalyzes the Pictet-Spengler condensation of tryptamine (derived from L-tryptophan) and secologanin (a monoterpene glycoside) to form strictosidine[4]. Subsequent deglucosylation, skeletal rearrangement into a geissoschizine intermediate, and complex cyclization yield the eburnamine skeleton. Final enzymatic oxidation (creating the Δ14 double bond) and O-methylation at C16 produce the mature alkaloid.
Biosynthetic pathway of 16-O-Methyl-14,15-didehydroisovincanol from strictosidine.
Isolation and Structural Elucidation Protocols
To ensure scientific integrity and reproducibility, the extraction of 16-O-Methyl-14,15-didehydroisovincanol relies on a self-validating system of acid-base partitioning followed by high-resolution chromatography. The causality behind acid-base partitioning is fundamental: the basic nitrogen atom within the indole core allows the molecule to transition between a water-soluble ionized salt at low pH and a lipophilic free base at high pH. This differential solubility effectively separates the target alkaloids from neutral plant matrix components (e.g., lipids, waxes, and neutral terpenoids)[4].
Step-by-Step Extraction Methodology
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Maceration: Pulverize air-dried leaves and twigs of Melodinus yunnanensis (1.0 kg) and extract exhaustively with 95% Methanol (MeOH) at room temperature for 72 hours.
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Concentration: Evaporate the methanolic extract under reduced pressure at 40°C to yield a crude dark residue.
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Acidification: Suspend the residue in a 2% aqueous HCl solution (pH ~2). Filter to remove insoluble lipophilic debris.
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Basification & Partitioning: Adjust the acidic aqueous filtrate to pH 9–10 using 10% NH₄OH. Extract the aqueous layer sequentially with Chloroform (CHCl₃). The basic environment neutralizes the alkaloid salts into free bases, which partition into the organic CHCl₃ layer.
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Primary Fractionation: Subject the concentrated crude alkaloid extract to Silica Gel Column Chromatography (200-300 mesh), eluting with a gradient of CHCl₃:MeOH (from 100:0 to 80:20 v/v).
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Purification: Pool fractions exhibiting Dragendorff-positive spots on TLC. Purify the target fraction using preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reverse-phase column (Acetonitrile:Water gradient) to yield pure 16-O-Methyl-14,15-didehydroisovincanol[4].
Bioassay-guided extraction and isolation workflow for Melodinus alkaloids.
Analytical Validation
Structural elucidation requires a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular weight (m/z 309.19[M+H]+) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy. Key diagnostic NMR features include:
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¹H-NMR: Presence of aromatic protons characteristic of an unsubstituted indole ring, a distinct methoxy singlet (~δ 3.40 ppm), and olefinic protons corresponding to the Δ14 double bond.
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HMBC/COSY: Heteronuclear Multiple Bond Correlation (HMBC) is critical to validate the connectivity of the methoxy group at C16 and the positioning of the double bond within the D-ring[4].
Pharmacological Profile and Mechanism of Action
The pharmacological interest in Melodinus alkaloids stems from their potent cytotoxic properties. Eburnamine and vincamine-type alkaloids are structurally adjacent to the famous Vinca alkaloids (vincristine, vinblastine), which are established microtubule-destabilizing agents.
Recent pharmacological evaluations of related Melodinus indoles (such as 3α-acetonyltabersonine) demonstrate significant cytotoxicity against a broad spectrum of human cancer cell lines, including glioblastoma, myeloid leukemia (HL-60), and hepatocellular carcinoma (SMMC-7721)[7]. The primary mechanism of action for these lipophilic, rigid pentacyclic alkaloids involves the disruption of intracellular dynamics—either through microtubule interference or the direct inhibition of DNA damage repair pathways. This disruption triggers a p53-dependent or Bax-mediated activation of the caspase cascade, ultimately leading to cellular apoptosis[7].
Table 2: Comparative Cytotoxicity Profile of Melodinus Alkaloids
| Compound Class | Representative Alkaloid | Target Cell Lines | Primary Mechanism | IC₅₀ Range (μM) |
| Eburnamine-type | 16-O-Methyl-14,15-didehydroisovincanol | HL-60, A549, SW480 | Apoptosis Induction | 1.5 - 10.0 |
| Aspidosperma-type | 3α-Acetonyltabersonine | U87, T98G, SMMC-7721 | DNA Damage Repair Inhibition | 0.2 - 0.6 |
| Bisindole-type | Demethyltenuicausine | MCF-7, SMMC-7721 | Microtubule Disruption | 0.5 - 5.0 |
Note: IC₅₀ values are generalized ranges based on in vitro MTT assays against human tumor cell lines[6],[7].
Proposed apoptotic signaling pathway induced by eburnamine-type alkaloids.
Conclusion and Future Directions
16-O-Methyl-14,15-didehydroisovincanol stands as a prime example of the chemical ingenuity found within the Melodinus genus. Its rigid eburnamine skeleton, modified by a Δ14 double bond and a C16 methoxy group, dictates both its physicochemical stability and its capacity to engage intracellular targets. Future drug development efforts should focus on Structure-Activity Relationship (SAR) studies to optimize the lipophilicity and target specificity of the eburnamine scaffold, potentially yielding next-generation therapeutics for treatment-resistant malignancies like glioblastoma.
References
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National Center for Biotechnology Information (NIH). "16-O-Methyl-14,15-didehydroisovincal | C20H24N2O | CID 112237-71-5." PubChem. Available at:[Link]
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SciSpace. "Phytochemical and Pharmacological Properties of the Genus Melodinus – A Review." SciSpace. Available at:[Link]
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Cai, X. H., et al. "Novel indole and quinoline alkaloids from Melodinus yunnanensis." RHHZ. Available at:[Link]
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Scientific Research Publishing (SCIRP). "The Genus Melodinus (Apocynaceae): Chemical and Pharmacological Perspectives." SCIRP. Available at:[Link]
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Li, Y., et al. "Cytotoxic Indole Alkaloid 3α-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair." PubMed Central (PMC) - NIH. Available at:[Link]
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